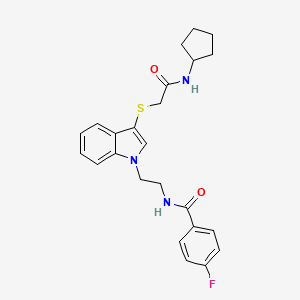

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O2S/c25-18-11-9-17(10-12-18)24(30)26-13-14-28-15-22(20-7-3-4-8-21(20)28)31-16-23(29)27-19-5-1-2-6-19/h3-4,7-12,15,19H,1-2,5-6,13-14,16H2,(H,26,30)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSYSXWOJKCOQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. This compound is known to interact with enzymes involved in the metabolism of sulfur-containing compounds, such as thiol and sulfide enzymes. The interaction with these enzymes can lead to the formation of disulfide bonds, which are crucial for maintaining the structural integrity of proteins. Additionally, the compound may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.

Cellular Effects

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, resulting in altered cellular responses such as proliferation, differentiation, or apoptosis. Furthermore, the compound’s interaction with metabolic enzymes can affect the overall metabolic flux within cells, leading to changes in the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide involves its binding interactions with specific biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to changes in the enzyme’s conformation, affecting its ability to catalyze biochemical reactions. Additionally, the compound may interact with transcription factors, influencing gene expression by modulating the binding of these factors to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities. Additionally, long-term exposure to the compound may result in adaptive cellular responses, such as changes in gene expression and protein synthesis.

Dosage Effects in Animal Models

The effects of N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. At high doses, the compound may exhibit toxic or adverse effects, such as cellular damage or apoptosis.

Metabolic Pathways

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation. These metabolic reactions can lead to the formation of metabolites with different biological activities. The compound’s interaction with metabolic enzymes can also affect the overall metabolic flux, influencing the levels of key metabolites within cells.

Transport and Distribution

The transport and distribution of N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, influencing its localization and accumulation within different cellular compartments. The compound’s distribution can also be affected by its binding to plasma proteins, which can modulate its bioavailability and pharmacokinetics.

Subcellular Localization

The subcellular localization of N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, where it can exert its biological effects. The localization of the compound can influence its activity and function, as different cellular compartments provide distinct microenvironments that affect the compound’s interactions with biomolecules.

Biological Activity

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

Compound Overview

Chemical Structure:

- IUPAC Name: N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-fluorobenzamide

- Molecular Formula: C24H27N3O2S

- Molecular Weight: 427.56 g/mol

Key Features:

The compound features a benzamide group linked to an indole moiety through a thioether linkage, which is believed to enhance its interaction with biological targets.

Synthesis

The synthesis of N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide typically involves several steps:

- Indole Core Formation: Utilizes Fischer indole synthesis.

- Thioether Formation: The indole derivative reacts with a thiol compound.

- Amide Bond Formation: Coupling of the thioether-indole intermediate with benzoyl chloride.

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide interacts with specific molecular targets, modulating their activity. The indole moiety is known for its interactions with various biological targets, while the benzamide group enhances binding affinity and specificity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Apoptosis induction |

| HT29 (Colon) | 8.3 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

Preliminary studies suggest that N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide has antimicrobial properties against various bacterial strains, including E. coli and S. aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

Study on Cancer Cell Lines

A study published in the Journal of Medicinal Chemistry demonstrated that N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide significantly reduced tumor growth in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Antimicrobial Efficacy Study

In another investigation, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Fluorine Positioning : The 4-fluorine on benzamide (target) vs. 2-fluorine on biphenyl () may optimize dipole interactions in target binding .

- Thioether vs. Heterocycles: Heterocyclic thioethers () prioritize electronic effects, while the target’s cyclopentylamino-thioether emphasizes steric and lipophilic properties .

- Indole Interactions : and highlight indole’s role in π-system interactions, a feature retained in the target compound .

Preparation Methods

Fischer Indole Synthesis

The Fischer method involves cyclizing arylhydrazines with carbonyl compounds under acidic conditions. For 3-thio-substituted indoles, 4-fluorophenylhydrazine may react with α-keto esters or ketones. For example, ethyl pyruvate reacts with 4-fluorophenylhydrazine to form a hydrazone intermediate, which cyclizes under HCl or polyphosphoric acid catalysis to yield 5-fluoroindole derivatives. Adjusting the carbonyl partner (e.g., ethyl levulinate) could introduce side chains at the 3-position.

Leimgruber-Batcho Reaction

This method utilizes o-nitrotoluenes and dimethylformamide dimethyl acetal (DMF-DMA) to form enamines, followed by reduction to indoles. Starting with 2-nitro-4-fluorotoluene, treatment with DMF-DMA generates an enamine, which is hydrogenated (e.g., using Ra-Ni) to produce 5-fluoroindole. This route offers scalability and compatibility with subsequent functionalization.

Functionalization at the 3-Position: Thioether Installation

Introducing the 2-(cyclopentylamino)-2-oxoethylthio group at the indole’s 3-position requires careful regiocontrol.

Thiolation via Nucleophilic Substitution

3-Bromoindole derivatives undergo nucleophilic substitution with mercaptoacetamide precursors. For instance, reacting 3-bromo-1H-indole with 2-mercapto-N-cyclopentylacetamide in the presence of a base (e.g., K2CO3) in DMF at 60°C installs the thioether group. Alternative halogenated intermediates (e.g., 3-chloroindole) may also be employed.

Oxidative Coupling

Copper-catalyzed C–S bond formation offers a modern alternative. Using CuI and 1,10-phenanthroline, 3-iodoindole couples with 2-mercapto-N-cyclopentylacetamide in DMSO at 100°C, achieving moderate to high yields. This method avoids harsh bases and improves functional group tolerance.

Amide Coupling with 4-Fluorobenzoic Acid

The final step involves coupling the ethylamine linker with 4-fluorobenzoic acid.

Carbodiimide-Mediated Coupling

Activating 4-fluorobenzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM facilitates amide bond formation with the primary amine. Yields exceeding 80% are achievable under inert conditions.

Mixed Carbonate Approach

Using propylphosphonic anhydride (T3P) in acetonitrile enables efficient coupling at room temperature, reducing racemization risks. This method is preferred for acid-sensitive intermediates.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Regioselectivity in Indole Functionalization : Competing reactions at the 2- and 3-positions necessitate directing groups (e.g., sulfonic acid) or careful reagent selection.

- Thiol Oxidation : Thioether groups are prone to oxidation; performing reactions under nitrogen or using antioxidants (e.g., BHT) improves stability.

- Amine Protection : Temporary protection of the ethylamine linker (e.g., Boc groups) during thioether installation prevents undesired side reactions.

Scalability and Industrial Considerations

Large-scale synthesis prioritizes cost-effective reagents and minimal purification steps. The Leimgruber-Batcho reaction’s compatibility with continuous flow systems enhances throughput. Additionally, employing T3P for amide coupling reduces reaction times and improves purity profiles.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

Synthesis involves multi-step reactions, including nucleophilic substitutions, amidation, and thioether formation. Key considerations:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency for indole functionalization .

- Temperature control : Elevated temperatures (60–80°C) improve reaction rates but require inert atmospheres to prevent oxidation .

- Purification : Use column chromatography or HPLC to isolate intermediates and final products, ensuring >95% purity .

- Catalysts : Coupling agents like EDCl/HOBt optimize amidation yields .

Table 1. Representative Synthesis Protocol for Analogous Compounds

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| Indole thioether formation | Nucleophilic substitution | DMF, 60°C, 12h | 65–75 |

| Amidation | Carbodiimide-mediated coupling | THF, RT, 24h | 70–85 |

Q. Which spectroscopic methods are most effective for structural characterization?

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of indole and benzamide moieties .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±5 ppm accuracy) .

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory biological activity data across assay systems be resolved?

Discrepancies may arise from assay conditions (e.g., cell type, pH, serum proteins). Mitigation strategies:

- Orthogonal assays : Compare results from enzyme inhibition (e.g., fluorescence-based) and cellular viability assays (e.g., MTT) .

- Control experiments : Test compound stability under assay conditions (e.g., DMSO concentration, temperature) .

- Pharmacokinetic profiling : Assess plasma protein binding and metabolic stability (e.g., liver microsome assays) to clarify in vitro-in vivo correlations .

Q. What experimental approaches elucidate the mechanism of action when target identification is ambiguous?

- Surface Plasmon Resonance (SPR) : Screen interactions with putative protein targets (e.g., kinases, GPCRs) .

- CRISPR-Cas9 screening : Identify gene knockouts that modulate compound efficacy .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified cyclopentyl or fluorobenzamide groups to pinpoint pharmacophores .

Q. How should researchers address unexpected byproducts during synthesis?

- Reaction monitoring : Use TLC or LC-MS to detect intermediates and byproducts in real-time .

- Byproduct identification : Isolate impurities via preparative HPLC and characterize via NMR/MS .

- Condition optimization : Adjust stoichiometry (e.g., excess thiol reagent) or switch solvents (e.g., from DMF to acetonitrile) to suppress side reactions .

Methodological Notes

- Data Limitations : Direct data on the target compound is scarce; methodologies are extrapolated from structurally related indole-benzamide derivatives .

- Contradictions in Evidence : Some studies report THF as optimal for amidation , while others prefer DMF . This may reflect differences in substrate solubility or reaction scale.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.